trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid
Description
The compound trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid (CAS: 735274-99-4) is a cyclohexane-carboxylic acid derivative featuring a ketone-linked 3-trifluoromethylphenyl substituent in the trans-configuration. Its molecular formula is C₁₆H₁₇F₃O₃, with a molecular weight of 314.30 g/mol and stereochemical designation rel-(1R,2S) . This compound is utilized in pharmaceutical research as a synthetic intermediate, particularly in protease inhibitor studies .
Propriétés
IUPAC Name |
(1R,2S)-2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3O3/c17-16(18,19)12-6-3-5-11(8-12)14(20)9-10-4-1-2-7-13(10)15(21)22/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,21,22)/t10-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIWCRNJAWHXTF-GXFFZTMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801131232 | |
| Record name | rel-(1R,2S)-2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801131232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735274-99-4 | |
| Record name | rel-(1R,2S)-2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=735274-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2S)-2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801131232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
Introduction
trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid, with the CAS number 735274-99-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₁₆H₁₇F₃O₃
- Molecular Weight : 314.3 g/mol
- Structure : The compound features a cyclohexane ring with a carboxylic acid group and a trifluoromethyl-substituted phenyl group, contributing to its unique reactivity and biological properties.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. For example, it has been evaluated for its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against opportunistic pathogens like Candida albicans .
The proposed mechanism of action for this compound involves the inhibition of key metabolic pathways in bacteria. Molecular docking studies suggest that the compound interacts with essential enzymes involved in bacterial cell wall synthesis and metabolism .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study investigated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a reduction in bacterial load in treated cultures compared to controls, suggesting potential for therapeutic use in treating resistant infections . -
In Vivo Studies :
In vivo studies using animal models have shown that administration of this compound resulted in significant reductions in infection rates and improved survival rates in subjects infected with resistant bacterial strains .
Safety and Toxicology
While promising, the safety profile of this compound remains under investigation. Preliminary toxicity assays indicate low cytotoxicity at therapeutic concentrations; however, further studies are required to establish a comprehensive safety profile .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Anticancer Research
The compound has been investigated for its potential role in cancer therapeutics. Its structural characteristics allow it to interact with specific biological targets, such as protein kinases involved in cell cycle regulation. For instance, research indicates that similar compounds can inhibit polo-like kinase 1 (Plk1), a target in various cancers, suggesting that trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid could be explored as a lead compound for developing new anticancer agents .
2. Enzyme Inhibition
Studies have shown that compounds with similar structures can act as inhibitors for various enzymes, including those involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development .
Material Science Applications
1. Polymer Chemistry
The unique chemical structure of this compound can be utilized in the synthesis of novel polymers. Its carboxylic acid functionality allows for the formation of copolymers with enhanced thermal stability and mechanical properties. Research into polymer blends incorporating such compounds has indicated improvements in durability and resistance to environmental factors .
2. Coating Technologies
Due to its fluorinated structure, this compound can also be explored in the development of specialty coatings that require low surface energy and high chemical resistance. The incorporation of trifluoromethyl groups is known to impart hydrophobic characteristics, making it suitable for applications in protective coatings .
Case Studies
Comparaison Avec Des Composés Similaires
Positional Isomerism: 3- vs. 4-Trifluoromethylphenyl Derivatives
The positional isomer cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid (CAS: 735275-00-0) differs only in the substituent’s para position on the phenyl ring. While both isomers share identical molecular weights (314.30 g/mol), the meta-substituted analog exhibits distinct electronic and steric effects.
Table 1: Positional Isomer Comparison
| Parameter | 3-CF₃ Isomer (Target Compound) | 4-CF₃ Isomer |
|---|---|---|
| CAS Number | 735274-99-4 | 735275-00-0 |
| Substituent Position | Meta (3-position) | Para (4-position) |
| Molecular Weight (g/mol) | 314.30 | 314.30 |
| Stereochemistry | trans-(1R,2S) | cis |
| Key Applications | Protease inhibitor intermediates | Under investigation |
Stereochemical Variations: Trans vs. Cis Configurations
Stereochemistry significantly impacts biological activity. For example, trans-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid derivatives coupled to vinylsulfone amines showed a 100-fold potency difference between diastereomers, with the trans isomer demonstrating superior binding to cysteine proteases . Similarly, the cis isomer of 3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid (CAS: 735275-40-8) exhibits reduced metabolic stability compared to its trans counterpart due to steric clashes in enzymatic environments .
Substituent Effects: Trifluoromethyl vs. Nitro and Other Groups
Replacing the 3-CF₃ group with a nitro (-NO₂) moiety, as in trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid (CAS: 735275-02-2), reduces the molecular weight to 291.30 g/mol and alters electronic properties. Other analogs, such as trans-4-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, introduce bulky halogens (iodine) that may hinder binding in compact active sites .
Table 2: Substituent-Based Comparison
| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound (3-CF₃) | 3-CF₃ | 314.30 | High lipophilicity, metabolic stability |
| 3-Nitro Analog | 3-NO₂ | 291.30 | Enhanced reactivity, lower stability |
| 4-Iodo Analog | 4-I | 392.20 (estimated) | Bulky substituent, steric hindrance |
| 3-Methoxy Analog | 3-OCH₃ | 300.34 (estimated) | Electron-donating, altered polarity |
Q & A
Q. What are the optimal synthetic routes for preparing trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid with high enantiomeric purity?
Methodological Answer: The compound can be synthesized via multi-step organic reactions, including:
- Friedel-Crafts acylation to introduce the 3-trifluoromethylphenyl group.
- Ketone formation using α,β-unsaturated carbonyl intermediates.
- Cyclization under acidic conditions (e.g., boron trifluoride diethyl etherate) to form the cyclohexane ring .
- Ester hydrolysis to yield the carboxylic acid moiety.
For enantiomeric purity, chiral resolution via HPLC with a chiral stationary phase (e.g., amylose-based columns) is recommended. Purity exceeding 95% can be achieved, as demonstrated in analogous compounds .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the cyclohexane backbone, trifluoromethylphenyl substituent, and carboxylic acid group. Key signals include δ ~2.5–3.5 ppm (cyclohexane protons) and δ ~170 ppm (carboxylic acid carbon) .
- HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with ESI-MS for molecular weight confirmation (expected [M-H] at ~359.3 g/mol).
- X-ray Crystallography : Resolve stereochemistry and confirm the trans-configuration of substituents .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, particularly its interaction with inflammatory targets like NF-κB?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions between the carboxylic acid group and the NF-κB binding pocket. The trifluoromethyl group may enhance hydrophobic interactions .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to assess conformational changes in the target protein.
- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-311+G(d,p) level to evaluate electronic properties influencing reactivity .
Data from analogous compounds show IC values in the low micromolar range for NF-κB inhibition .
Q. How should researchers address contradictions in biological activity data across different in vitro assays?
Methodological Answer:
- Standardize Assay Conditions : Use uniform cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and control for variables like serum concentration and passage number.
- Dose-Response Validation : Perform triplicate experiments with a 10-point dilution series (1 nM–100 µM) to confirm IC reproducibility.
- Mechanistic Cross-Check : Validate results with orthogonal assays (e.g., ELISA for cytokine quantification and Western blot for NF-κB pathway proteins) .
Q. What strategies improve the compound’s metabolic stability in preclinical studies?
Methodological Answer:
- Prodrug Design : Esterify the carboxylic acid group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo.
- Deuterium Labeling : Replace labile hydrogens on the cyclohexane ring with deuterium to slow oxidative metabolism.
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Adjust substituents (e.g., fluorination) to reduce CYP450-mediated metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
